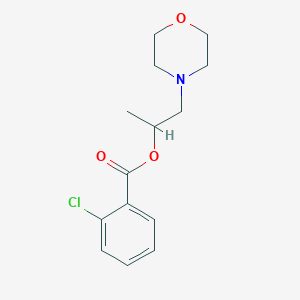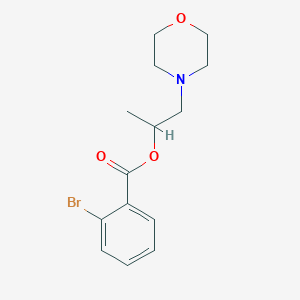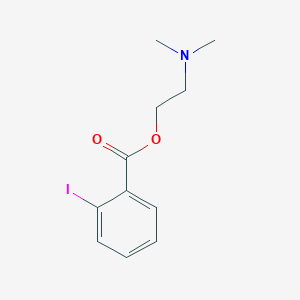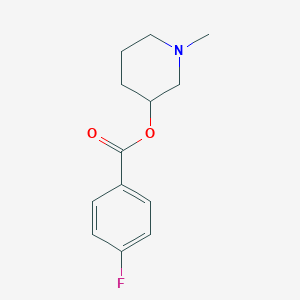
2-(Morpholin-4-yl)ethyl 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholin-4-yl)ethyl 3-methylbenzoate is a chemical compound that belongs to the group of benzoates. It is widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate is not well understood. However, it is believed to interact with various proteins and DNA through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. It is also believed to induce conformational changes in proteins and DNA, which lead to altered biological activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antibacterial and antifungal activity.
実験室実験の利点と制限
One of the major advantages of using 2-(Morpholin-4-yl)ethyl 3-methylbenzoate in lab experiments is its unique properties. It is a fluorescent probe, which allows for the study of protein-protein interactions and binding affinity of various compounds with proteins and DNA. Additionally, it is a cross-linking agent, which allows for the study of protein-protein interactions. However, one of the limitations of using this compound in lab experiments is its toxicity. It is toxic to cells at high concentrations, which limits its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate in scientific research. One of the future directions is the study of its interactions with various proteins and DNA. Additionally, it can be used as a tool to study the conformational changes in proteins and DNA. Another future direction is the development of new compounds based on this compound, which can have improved properties and reduced toxicity. Finally, it can be used in the development of new drugs for the treatment of various diseases such as cancer and bacterial infections.
Conclusion
In conclusion, this compound is a unique chemical compound that has various scientific research applications. It is used as a fluorescent probe, cross-linking agent, and reagent in the synthesis of various organic compounds. It has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and antibacterial and antifungal activity. While it has advantages in lab experiments, its toxicity limits its use in certain experiments. There are several future directions for the use of this compound, including the study of its interactions with various proteins and DNA, the development of new compounds, and the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate involves the reaction between 3-methylbenzoic acid and morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The product is then purified by column chromatography to obtain a pure compound.
科学的研究の応用
2-(Morpholin-4-yl)ethyl 3-methylbenzoate is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of various organic compounds. It is also used as a fluorescent probe to study the binding affinity of various compounds with proteins and DNA. Additionally, it is used as a cross-linking agent to study the protein-protein interactions.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.3 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO3/c1-12-3-2-4-13(11-12)14(16)18-10-7-15-5-8-17-9-6-15/h2-4,11H,5-10H2,1H3 |
InChIキー |
MMUPCRBGIJZGFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)


![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)



